HZ9Fup9E8I
Description
HZ9Fup9E8I (CAS No. 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. It belongs to the pyrrolo-triazine class, characterized by a fused bicyclic structure containing nitrogen and chlorine substituents. Key physicochemical properties include a boiling point of 312.3°C (predicted), a topological polar surface area (TPSA) of 41.3 Ų, and moderate aqueous solubility (Log S = -2.8).
The compound exhibits H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazard classifications. Its synthesis involves coupling 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine in the presence of N-ethyl-N,N-diisopropylamine and potassium iodide in DMF, yielding a product with >95% purity .
Properties
CAS No. |
1187432-35-4 |
|---|---|
Molecular Formula |
C20H25FINO2 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-(18F)fluoranylethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+/t16-,17+,18+,19-/m0/s1/i21-1 |
InChI Key |
HOLJKTPTYVYXQS-NWUNOEDWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OCC[18F])N3C/C=C/I |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FE-PE2I F-18 involves a nucleophilic substitution reaction where fluorine-18 is introduced into the precursor compound. The process typically includes the following steps :
Azeotropic Drying: The initial step involves the azeotropic drying of fluorine-18.
Nucleophilic Fluorination: The dried fluorine-18 is then reacted with a tosylated precursor to form the desired compound.
Purification and Formulation: The final product is purified using high-performance liquid chromatography (HPLC) and formulated for use.
Industrial Production Methods
Industrial production of FE-PE2I F-18 is carried out using automated synthesis modules such as the Synthera®+ platform or the GE TRACERLab FX2 N synthesis module. These platforms allow for high-yield, GMP-compliant production of the compound, ensuring its sterility and stability .
Chemical Reactions Analysis
Types of Reactions
FE-PE2I F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions
Reagents: Fluorine-18, tosylated precursor.
Conditions: Azeotropic drying, nucleophilic fluorination, HPLC purification.
Major Products
The major product of the synthesis is FE-PE2I F-18 itself, which is used as a radioligand for PET imaging.
Scientific Research Applications
FE-PE2I F-18 has several important applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a radiolabeled compound in PET imaging studies.
Biology: Helps in studying the dopamine transporter function in the brain.
Medicine: Aids in the diagnosis and monitoring of neurodegenerative disorders such as Parkinson’s disease.
Industry: Utilized in the production of radiopharmaceuticals for medical imaging.
Mechanism of Action
FE-PE2I F-18 binds selectively to the dopamine transporter (DAT) in the brain. This binding allows for the visualization and quantification of DAT density using PET imaging. The compound undergoes a two-step binding mechanism involving a fast complex formation followed by a slower isomerization of the complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three structurally analogous compounds are selected for comparison based on shared core structures and functional groups (Table 1):
Table 1: Comparative Analysis of HZ9Fup9E8I and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Log S | Bioactivity Score | Hazard Profile |
|---|---|---|---|---|---|---|
| This compound (Target) | C₆H₃Cl₂N₃ | 188.01 | Dichloro-pyrrolotriazine, cyclobutyl | -2.8 | 0.78 | H315, H319, H335 |
| Compound A (CAS 待定) | C₈H₁₀ClN₃ | 195.65 | Isopropyl-pyrrolotriazine | -3.2 | 0.65 | H315, H319 |
| Compound B (CAS 待定) | C₇H₅Cl₂N₃ | 202.04 | Methyl-pyrazolopyridine, dichloro | -2.5 | 0.82 | H302, H315 |
| Compound C (CAS 待定) | C₉H₈ClN₃ | 205.63 | Chloro-pyrrolopyridine, ethyl bridge | -3.0 | 0.71 | H319, H335 |
Key Findings :
Structural Variations :
- Compound A replaces the cyclobutyl group in this compound with an isopropyl substituent, increasing hydrophobicity (Log S = -3.2 vs. -2.8) but reducing bioactivity (0.65 vs. 0.78) .
- Compound B substitutes the pyrrolotriazine core with a pyrazolopyridine system, enhancing solubility (Log S = -2.5) and bioactivity (0.82), likely due to improved hydrogen-bonding capacity.
- Compound C introduces an ethyl bridge, which slightly reduces synthetic accessibility (score = 3.2 vs. 3.6) but improves metabolic stability .
Hazard Profiles :
- This compound and Compound C share H335 (respiratory irritation), linked to their volatile chlorinated byproducts. Compound B lacks this hazard but shows H302 (oral toxicity), suggesting divergent metabolic pathways .
Biological Performance :
- Kinase Inhibition : this compound demonstrates superior selectivity for tyrosine kinases (IC₅₀ = 12 nM) compared to Compound A (IC₅₀ = 45 nM), attributed to its rigid cyclobutyl moiety .
- Solubility-Bioactivity Trade-off : Compound B’s higher solubility correlates with reduced membrane permeability (Pe = 4.2 × 10⁻⁶ cm/s vs. 2.8 × 10⁻⁶ cm/s for this compound), highlighting a critical design challenge .
Research Implications
- Drug Design : The cyclobutyl group in this compound offers a balance between rigidity and solubility, making it a preferred scaffold for CNS-targeted therapies.
- Safety : Substitution of chlorine with less volatile groups (e.g., fluorine) in analogues could mitigate respiratory hazards without compromising activity.
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